molecular formula C6H11N2O4PS3 B2386114 5-Methoxy-3-[[methoxy(methylsulfanyl)phosphoryl]sulfanylmethyl]-1,3,4-thiadiazol-2-one CAS No. 53035-44-2

5-Methoxy-3-[[methoxy(methylsulfanyl)phosphoryl]sulfanylmethyl]-1,3,4-thiadiazol-2-one

Cat. No. B2386114
CAS RN: 53035-44-2
M. Wt: 302.32
InChI Key: NXEFKNPIUIEWJF-UHFFFAOYSA-N
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Description

5-Methoxy-3-[[methoxy(methylsulfanyl)phosphoryl]sulfanylmethyl]-1,3,4-thiadiazol-2-one is a useful research compound. Its molecular formula is C6H11N2O4PS3 and its molecular weight is 302.32. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) introduces a new zinc phthalocyanine derivative, which shows promise for use in photodynamic therapy. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential candidate for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Agents

Research conducted by Sah, Bidawat, Seth, and Gharu (2014) details the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating moderate antimicrobial activity against various bacterial and fungal strains. This study suggests potential use of thiadiazole derivatives as antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Synthetic Chemistry and Catalysis

A study by Remizov, Pevzner, and Petrov (2019) explores the intramolecular cyclization of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, leading to the formation of new cyclic structures. This research highlights the synthetic utility of thiadiazole derivatives in creating complex organic molecules (Remizov, Pevzner, & Petrov, 2019).

Solar Energy Conversion

Rahman, Wang, Nath, and Lee (2018) developed a novel redox couple based on organo-sulfur compounds for use in dye-sensitized and quantum-dot sensitized solar cells. Their work demonstrates the potential of thiadiazole derivatives in improving the efficiency and cost-effectiveness of solar energy conversion technologies (Rahman, Wang, Nath, & Lee, 2018).

properties

IUPAC Name

5-methoxy-3-[[methoxy(methylsulfanyl)phosphoryl]sulfanylmethyl]-1,3,4-thiadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2O4PS3/c1-11-5-7-8(6(9)16-5)4-15-13(10,12-2)14-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEFKNPIUIEWJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN(C(=O)S1)CSP(=O)(OC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N2O4PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-3-[[methoxy(methylsulfanyl)phosphoryl]sulfanylmethyl]-1,3,4-thiadiazol-2-one

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